molecular formula C17H24N2O4S2 B2809324 Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 906153-50-2

Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B2809324
CAS RN: 906153-50-2
M. Wt: 384.51
InChI Key: IGXGRBNBTQEMCF-UHFFFAOYSA-N
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Description

“Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a complex organic compound. It contains a cyclopentyl group, a thiophene moiety (a five-membered ring containing four carbon atoms and a sulfur atom), a sulfonyl group, and a diazaspiro[4.5]decan-8-yl group . The compound is part of the azaspiro compound family, which are spiro compounds where at least one of the cyclic components is a nitrogen heterocycle .


Synthesis Analysis

The synthesis of similar azaspiro compounds has been reported in the literature . A common method involves a Lewis acid-catalyzed Prins/pinacol cascade process for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a spirocyclic structure. The thiophen-2-ylsulfonyl group is likely to contribute to the aromaticity of the molecule, while the 1-oxa-4,8-diazaspiro[4.5]decan-8-yl group introduces a spirocyclic structure .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the thiophen-2-ylsulfonyl and 1-oxa-4,8-diazaspiro[4.5]decan-8-yl groups. Thiophenes are known to undergo reactions such as oxidation, alkylation, and desulfurization . The azaspiro group could also participate in various reactions .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Antihypertensive Activity : A study by Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, including those related to your compound, for potential use as antihypertensive agents.
  • Synthesis in Pharmaceutical Applications : Xia (2007) discussed the synthesis of a similar compound used in the production of the antihypertensive agent irbesartan.

Chemical Synthesis and Characterization

  • Reactions with Isocyanates : Yoshida et al. (1988) explored the reaction of related compounds with isocyanates, producing 1:2 addition products.
  • Spiro Thiazolinone Derivatives : Patel and Patel (2015) synthesized and characterized various spiro thiazolinone heterocyclic compounds, including derivatives of your compound, showing potential antimicrobial activities.

Structural Studies

  • Crystal Structure Analysis : The crystal structure of similar compounds was studied by Nagaraju et al. (2018), highlighting its potential in material science and pharmaceuticals.

Bioactivity and Potential Applications

  • Potential Biolubricant : Kurniawan et al. (2017) synthesized novel compounds from related chemical structures for potential use as biolubricants.
  • HIV Entry Inhibition : Watson et al. (2005) studied a compound structurally similar to your query for its potential as an HIV entry inhibitor.

Antimicrobial and Antitumor Evaluation

  • Antifungal and Antitumor Derivatives : Yu et al. (2017) synthesized derivatives showing potential as novel fungicidal agents with significant inhibition against various pathogens.

Miscellaneous Studies

  • Synthesis of Oxime Derivatives : Rahman et al. (2013) explored the conversion of ketones of heterocyclic spiro compounds into oxime derivatives.
  • Triphenylphosphine Promoted Reactions : Han et al. (2020) investigated the reaction of triphenylphosphine with compounds including those structurally similar to your query.

Future Directions

The compound could be further investigated for its potential biological activities, given the reported activities of similar compounds . It could also be modified or optimized to enhance its activity or reduce potential toxicity. Further studies could also explore its mechanism of action in more detail.

properties

IUPAC Name

cyclopentyl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c20-16(14-4-1-2-5-14)18-9-7-17(8-10-18)19(11-12-23-17)25(21,22)15-6-3-13-24-15/h3,6,13-14H,1-2,4-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXGRBNBTQEMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

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